2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)pyrimidine
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrimidine ring, a piperazine ring, and a cyclopenta[c]pyridazine ring . The molecular weights of similar compounds are typically less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Biological Activity
- Compounds structurally related to "3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine" have been synthesized and evaluated for their biological activities. For instance, derivatives of pyrimidinylthio pyrimidotriazolothiadiazines have been investigated as potential inhibitors of 15-lipo-oxygenase, indicating their potential in the development of anti-inflammatory drugs (Asghari et al., 2015). Similarly, other derivatives have shown promising anti-inflammatory and analgesic properties in experimental animals, highlighting their potential for therapeutic applications (Mosaad et al., 2010).
Antimicrobial and Anticancer Potential
- New heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity. This research suggests the importance of such compounds in developing new antibacterial agents, with several compounds exhibiting high activities (Azab et al., 2013). Moreover, some sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety have shown in vitro antimicrobial activity against various bacterial strains, as well as antifungal and antimalarial activity (Bhatt et al., 2016), underscoring the potential of such derivatives in the development of new antimicrobial agents.
Pharmacological Importance
- The pharmacological importance of diazine-containing molecules, which include compounds like "3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine," has been highlighted. These compounds, due to their nitrogen-containing heterocyclic structure, show diverse pharmacological properties and hold potential for the development of drugs with cardiovascular, neurological, antimicrobial, and anti-inflammatory activities (Asif, 2014).
Antitubercular Potential
- Efforts in developing new antitubercular drugs have focused on diazine derivatives due to the emergence of resistant strains of Mycobacterium species. These compounds are considered critical for the research and development of new molecules that can effectively combat tuberculosis, including drug-resistant and extensively drug-resistant strains, and also in patients co-infected with HIV/AIDS (Asif, 2012).
Properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-3-12-11-14(19-18-13(12)4-1)20-7-9-21(10-8-20)15-16-5-2-6-17-15/h2,5-6,11H,1,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZZHHYORKNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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